An In-depth Technical Guide to 2-Fluoro-3-biphenylsulfonyl chloride: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Fluoro-3-biphenylsulfonyl chloride: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 2-Fluoro-3-biphenylsulfonyl chloride, a specialized chemical intermediate with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's structure, physicochemical properties, synthesis, reactivity, and potential applications, while also addressing critical safety and handling protocols.
Molecular Structure and Physicochemical Properties
2-Fluoro-3-biphenylsulfonyl chloride is an aromatic sulfonyl chloride characterized by a biphenyl backbone with a fluorine atom and a sulfonyl chloride group attached to one of the phenyl rings. The precise substitution pattern imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential biological activity.
Chemical Structure:
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IUPAC Name: 2-Fluoro-3-(phenyl)benzenesulfonyl chloride
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Molecular Formula: C₁₂H₈ClFO₂S
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Molecular Weight: 270.71 g/mol
The structure of 2-Fluoro-3-biphenylsulfonyl chloride is presented below:
Caption: Chemical structure of 2-Fluoro-3-biphenylsulfonyl chloride.
Physicochemical Properties (Predicted):
Due to the limited availability of experimental data for this specific compound, the following properties are estimated based on structurally related molecules, such as 2-fluorobiphenyl and various substituted biphenylsulfonyl chlorides.
| Property | Predicted Value | Basis for Prediction |
| Melting Point | 70-85 °C | Similar to substituted biphenyls and sulfonyl chlorides which are often crystalline solids at room temperature.[1] |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, with potential for decomposition at elevated temperatures. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Acetone). Insoluble in water. | Typical for aryl sulfonyl chlorides. The biphenyl group increases lipophilicity.[1] |
| Appearance | White to off-white crystalline solid | Common appearance for purified aromatic sulfonyl chlorides. |
Synthesis of 2-Fluoro-3-biphenylsulfonyl chloride
A plausible synthetic route to 2-Fluoro-3-biphenylsulfonyl chloride would likely involve a multi-step process, starting from commercially available precursors. A potential pathway is outlined below, based on established organic chemistry transformations.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for 2-Fluoro-3-biphenylsulfonyl chloride.
Step-by-Step Methodology:
Step 1: Suzuki Coupling to form 2-Fluoro-3-aminobiphenyl
This step involves the cross-coupling of a suitable 2-fluoro-3-haloaniline with phenylboronic acid.
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Reactants: 2-Fluoro-3-bromoaniline (or iodoaniline), Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), and a suitable solvent system (e.g., Toluene/Water).
-
Protocol:
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To a degassed solution of the haloaniline and phenylboronic acid in the solvent system, add the palladium catalyst and base.
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Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature typically ranging from 80-110 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction mixture, and perform an aqueous workup.
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 2-fluoro-3-aminobiphenyl.
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Step 2: Diazotization of 2-Fluoro-3-aminobiphenyl
This classic transformation converts the primary amine into a diazonium salt.
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Reactants: 2-Fluoro-3-aminobiphenyl, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), and Water.
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Protocol:
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Dissolve the aminobiphenyl in a mixture of HCl and water and cool to 0-5 °C in an ice bath.
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Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt. The resulting solution is typically used immediately in the next step.[2]
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Step 3: Sulfonylchlorination (Sandmeyer-type reaction)
The diazonium salt is then converted to the sulfonyl chloride.
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Reactants: The in-situ generated 2-Fluoro-3-biphenyldiazonium chloride, Sulfur dioxide (SO₂), Copper(I) chloride (CuCl), and a suitable solvent (e.g., Acetic acid).
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Protocol:
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In a separate flask, prepare a solution of sulfur dioxide and a catalytic amount of copper(I) chloride in the chosen solvent.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture.
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Allow the reaction to proceed, often with the evolution of nitrogen gas.
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After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by quenching a small aliquot and analyzing).
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Pour the reaction mixture into ice-water to precipitate the crude product.
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Filter the solid, wash with cold water, and dry.
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The crude 2-Fluoro-3-biphenylsulfonyl chloride can be further purified by recrystallization or column chromatography.[2][3]
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Reactivity and Applications
The reactivity of 2-Fluoro-3-biphenylsulfonyl chloride is primarily governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[4] The presence of the electron-withdrawing fluorine atom is expected to enhance this electrophilicity, making it a highly reactive precursor for various derivatives.
Core Reactivity:
The sulfonyl chloride moiety readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles.
Caption: Key reactions of 2-Fluoro-3-biphenylsulfonyl chloride.
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Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding sulfonamides. This is one of the most important reactions of sulfonyl chlorides, as the sulfonamide functional group is a common pharmacophore in many drugs.[5]
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Formation of Sulfonate Esters: Treatment with alcohols in the presence of a base affords sulfonate esters. This transformation is synthetically useful for converting alcohols into good leaving groups for subsequent substitution or elimination reactions.[4]
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Friedel-Crafts Sulfonylation: Reaction with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) can lead to the formation of sulfones.[4]
Potential Applications in Drug Discovery and Medicinal Chemistry:
The strategic incorporation of fluorine and a biphenyl scaffold can offer several advantages in drug design.[6][7][8]
-
Modulation of Physicochemical Properties: The fluorine atom can significantly alter the pKa of nearby functional groups, influence lipophilicity, and improve metabolic stability by blocking sites of oxidative metabolism.[7][8]
-
Enhanced Biological Activity: The biphenyl moiety provides a rigid scaffold that can be functionalized to optimize interactions with biological targets. Fluorinated biphenyls are found in a number of approved drugs.[9][10][11]
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Probing Structure-Activity Relationships (SAR): As a versatile building block, 2-Fluoro-3-biphenylsulfonyl chloride can be used to synthesize libraries of sulfonamide and other derivatives for SAR studies, aiding in the identification of lead compounds with improved potency and pharmacokinetic profiles.
Potential Applications in Materials Science:
The unique electronic properties of fluorinated biphenyls also make them attractive for applications in materials science.[9][10]
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Synthesis of Advanced Polymers: 2-Fluorobiphenyl has been used in the synthesis of microporous organic polymers (MOPs) with applications in gas separation and energy storage.[9] Derivatives of 2-Fluoro-3-biphenylsulfonyl chloride could be explored for the development of novel functional polymers.
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Liquid Crystals: The biphenyl core is a common component of liquid crystal molecules. The introduction of fluorine can modify the mesomorphic properties of these materials.[10]
Safety and Handling
Aryl sulfonyl chlorides are corrosive and moisture-sensitive compounds that require careful handling in a laboratory setting.[12][13][14]
Hazard Identification:
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Corrosive: Causes severe skin burns and eye damage.[14]
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Moisture Sensitive: Reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction can be exothermic.[12]
-
Inhalation Hazard: Inhalation of dust or vapors can cause respiratory tract irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.
-
Engineering Controls: All manipulations of 2-Fluoro-3-biphenylsulfonyl chloride should be conducted in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols.
-
Spill and Waste Disposal: In case of a spill, use an inert absorbent material (e.g., sand or vermiculite) and avoid using water. Dispose of waste in accordance with local, state, and federal regulations.
Quenching Protocol for Excess Reagent:
Excess sulfonyl chloride in a reaction mixture must be neutralized before workup.
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add the mixture to a stirred, cold, saturated aqueous solution of a weak base, such as sodium bicarbonate.
-
Be aware of vigorous gas evolution (CO₂). The rate of addition should be controlled to prevent excessive foaming.
-
Continue stirring until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.
Conclusion
2-Fluoro-3-biphenylsulfonyl chloride represents a valuable, albeit specialized, chemical intermediate. Its unique structural features, combining a reactive sulfonyl chloride group with a fluorinated biphenyl scaffold, make it a promising building block for the synthesis of novel compounds in medicinal chemistry and materials science. While experimental data for this specific molecule is limited, its properties and reactivity can be reliably inferred from well-established chemical principles and data from structurally analogous compounds. Researchers working with this and related compounds should adhere to strict safety protocols due to the inherent hazards of aryl sulfonyl chlorides. The continued exploration of such fluorinated building blocks will undoubtedly contribute to the advancement of drug discovery and the development of new functional materials.
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Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. ACS Publications. Available from: [Link]
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